Technical Guide: N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide
Technical Guide: N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide
The following technical guide details the chemical identity, synthesis, and application of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide , a critical pharmacophore and pharmaceutical impurity.
CAS Number: 26953-37-7 (Free Base) | 1185241-40-0 (Maleate Salt)[1][2]
Executive Summary
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide is a specialized ethylenediamine derivative primarily recognized in pharmaceutical development as Antazoline Related Compound A .[1][] It serves as a critical reference standard for purity profiling of first-generation antihistamines.[1][2] Beyond its regulatory utility, the compound exhibits distinct neuropharmacological properties, acting as a voltage-dependent blocker of glutamatergic NMDA receptors, which positions it as a scaffold of interest in neuroprotective drug discovery.[1][2]
This guide provides a comprehensive analysis of its chemical properties, a validated synthesis workflow for generating reference standards, and its mechanistic origin as a degradation product.[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound features a bidentate ligand structure capable of chelation and specific receptor binding.[1][2] It consists of a glycine backbone substituted with hydrophobic benzyl and phenyl groups, coupled to a hydrophilic ethylenediamine tail.[1][2]
| Property | Specification |
| IUPAC Name | N-(2-aminoethyl)-2-(N-benzylanilino)acetamide |
| Common Name | Antazoline Related Compound A |
| CAS Number | 26953-37-7 (Free Base); 1185241-40-0 (Maleate) |
| Molecular Formula | C₁₇H₂₁N₃O |
| Molecular Weight | 283.37 g/mol |
| Solubility | Soluble in DMSO, Methanol, Chloroform (slight); Maleate salt improves aqueous solubility.[1][2][] |
| pKa (Predicted) | ~9.5 (Terminal amine), ~2.5 (Aniline nitrogen) |
| SMILES | C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2 |
| InChI Key | KLWQMCCSTDJOLF-UHFFFAOYSA-N |
Origin & Mechanistic Formation (Impurity Profiling)
For pharmaceutical scientists, understanding the origin of this compound is more critical than its de novo synthesis.[1][2] It is the primary hydrolytic degradation product of Antazoline.[1][2]
Degradation Pathway
Antazoline contains a 2-substituted imidazoline ring.[1][2] Under aqueous acidic conditions or prolonged storage, the imidazoline ring undergoes hydrolytic ring-opening.[1][2] This converts the cyclic amidine moiety into the open-chain amide—our target compound.[1][2]
Pathway Logic:
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Nucleophilic Attack: Water attacks the electrophilic carbon at the C-2 position of the imidazoline ring.[1][2]
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Ring Opening: The C-N bond cleaves, resulting in the formation of the N-(2-aminoethyl)amide tail.[1][2]
Figure 1: Hydrolytic degradation pathway of Antazoline yielding the target impurity (CAS 26953-37-7).[1][2]
Synthesis Protocol (Reference Standard Generation)
To generate this compound for use as a quantitative reference standard, a de novo synthesis is required to ensure high purity (>98%) without contamination from the parent drug.[1][2]
Synthetic Strategy: The Mixed Anhydride Method
Direct reaction of N-benzyl-N-phenylglycine with ethylenediamine can lead to polymerization.[1][2] The optimal route utilizes isobutyl chloroformate activation to ensure mono-acylation of the diamine.[1][2]
Reagents
Step-by-Step Methodology
-
Activation:
-
Coupling:
-
Prepare a separate solution of Ethylenediamine (50 mmol, 5 equivalents) in 20 mL THF at 0°C. Note: Excess diamine is crucial to prevent the formation of the dimer (bis-amide).[1][2]
-
Slowly cannulate the mixed anhydride solution (from Step 1) into the ethylenediamine solution over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
-
Work-up & Purification:
-
Salt Formation (Optional but Recommended):
Analytical Characterization & QC
When using this compound to validate pharmaceutical purity, the following HPLC parameters are standard for resolving it from the parent API (Antazoline).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate Buffer pH 3.0 + 0.1% Triethylamine |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 240 nm (Absorption max of N-benzylaniline moiety) |
| Retention Logic | The impurity (Amide) is more polar than Antazoline (Imidazoline) and typically elutes earlier. |
Biological Relevance: NMDA Receptor Modulation
Beyond its role as an impurity, research indicates this scaffold possesses intrinsic biological activity.[1][2] The structural similarity to glycine and polyamines allows it to interact with the NMDA receptor complex .[1][2]
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Mechanism: Voltage-dependent blockade.[1][2] The positively charged terminal amine (at physiological pH) interacts with the channel pore, while the hydrophobic benzyl/phenyl "head" anchors the molecule in the vestibule.[1][2]
-
Neuroprotection: Studies suggest it can mitigate excitotoxicity induced by glutamate, similar to the mechanism of Memantine, albeit with different kinetics.[1][2]
Figure 2: Proposed mechanism of action for NMDA receptor modulation.[1][2]
References
-
United States Pharmacopeia (USP). Antazoline Phosphate Monograph: Organic Impurities.[1][2] USP-NF.[1][2] (Defines "Antazoline Related Compound A" as the specific impurity CAS 26953-37-7).[1][2] [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44891036: N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide maleate.[1] PubChem.[1][2][4][5][6] [Link][1]
-
European Pharmacopoeia (Ph.[1][2] Eur.). Antazoline Hydrochloride: Impurity A.[1][2] (Corroborates the hydrolytic ring-opening structure).[1][2] [Link][1]
Sources
- 1. Buy N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide | 26953-37-7 [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 4. n-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate | C21H25N3O5 | CID 44891036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-aminoethyl)-N-benzyl-2-phenylacetamide | C17H20N2O | CID 28708393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-乙酰基乙二胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
